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Compound of Interest

Compound Name: Methyl 3-(hydroxymethyl)benzoate

Cat. No.: B1595616 Get Quote

A Spectroscopic Guide to Methyl 3-
(hydroxymethyl)benzoate
This technical guide provides an in-depth analysis of the spectroscopic data for methyl 3-
(hydroxymethyl)benzoate (CAS No. 67853-03-6), a valuable building block in organic

synthesis. This document is intended for researchers, scientists, and professionals in drug

development who require a thorough understanding of the structural characterization of this

compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the

data, but the underlying scientific principles that validate the structure of this molecule.

Introduction
Methyl 3-(hydroxymethyl)benzoate is a bifunctional organic molecule containing both a

methyl ester and a primary alcohol. This unique combination of functional groups makes it a

versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals

and other biologically active compounds. Accurate and comprehensive spectroscopic

characterization is paramount to confirm its identity and purity, ensuring the reliability of

subsequent synthetic transformations. This guide will provide a detailed interpretation of its ¹H

NMR, ¹³C NMR, IR, and mass spectra.
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To facilitate the discussion of the spectroscopic data, the following numbering scheme will be

used for the atoms in methyl 3-(hydroxymethyl)benzoate.

Caption: Molecular structure and atom numbering scheme for methyl 3-
(hydroxymethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an

organic molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons,

their chemical environment, their multiplicity (splitting pattern), and the number of neighboring

protons.

Experimental Protocol: A sample of methyl 3-(hydroxymethyl)benzoate is dissolved in

deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an

internal standard. The spectrum is recorded on a 300 MHz NMR spectrometer.

Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.00 s 1H H2

7.93 dt, J = 7.7, 1.4 Hz 1H H6

7.56 (approx.) m 1H H4

7.40 t, J = 7.7 Hz 1H H5

4.71 s 2H H9

3.89 s 3H H8

Interpretation: The ¹H NMR spectrum of methyl 3-(hydroxymethyl)benzoate in CDCl₃

displays distinct signals that correspond to the different protons in the molecule[1].
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Aromatic Protons (H2, H4, H5, H6): The signals in the aromatic region (δ 7.40-8.00 ppm)

confirm the presence of a substituted benzene ring.

The singlet at 8.00 ppm is assigned to H2, which is deshielded by the adjacent ester group

and has no ortho-protons to couple with.

The doublet of triplets at 7.93 ppm corresponds to H6, which is ortho to the ester group

and shows coupling to H5 (triplet) and a smaller meta-coupling to H4.

The multiplet around 7.56 ppm is assigned to H4.

The triplet at 7.40 ppm is assigned to H5, which is coupled to its two ortho neighbors, H4

and H6.

Benzylic Protons (H9): The singlet at 4.71 ppm, integrating to two protons, is characteristic of

the methylene protons of the hydroxymethyl group (-CH₂OH). The singlet nature indicates no

adjacent protons for coupling.

Methyl Protons (H8): The sharp singlet at 3.89 ppm, integrating to three protons, is assigned

to the methyl protons of the ester group (-OCH₃).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon

atoms and their chemical environments.

Experimental Protocol: A sample of methyl 3-(hydroxymethyl)benzoate is dissolved in

deuterated chloroform (CDCl₃). The spectrum is recorded on a broadband-decoupled ¹³C NMR

spectrometer.

Predicted Data: Due to the lack of readily available experimental data, the following are

predicted chemical shifts based on analogous structures and computational models.
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Chemical Shift (δ, ppm) Assignment

~167 C7 (C=O)

~141 C3

~131 C1

~129 C5

~128 C6

~127 C2

~126 C4

~64 C9 (-CH₂OH)

~52 C8 (-OCH₃)

Interpretation:

Carbonyl Carbon (C7): The signal at the lowest field (~167 ppm) is characteristic of an ester

carbonyl carbon.

Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (~126-

141 ppm), corresponding to the six carbons of the benzene ring. The carbons bearing

substituents (C1 and C3) will have different chemical shifts compared to those bearing

hydrogens.

Benzylic Carbon (C9): The signal around 64 ppm is typical for the carbon of a benzylic

alcohol.

Methyl Carbon (C8): The signal at the highest field (~52 ppm) is assigned to the methyl

carbon of the ester group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
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Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on

a salt plate.

Predicted Data:

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad, Strong O-H stretch (alcohol)

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1720 Strong, Sharp C=O stretch (ester)

~1600, ~1450 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester)

~1050 Strong C-O stretch (alcohol)

Interpretation:

O-H Stretch: A broad and strong absorption band around 3400 cm⁻¹ is a clear indication of

the hydroxyl (-OH) group of the alcohol, with the broadening due to hydrogen bonding.

C-H Stretches: Absorptions around 3050 cm⁻¹ are characteristic of C-H stretching vibrations

in the aromatic ring, while those around 2950 cm⁻¹ are due to the C-H stretches of the

methyl and methylene groups.

C=O Stretch: A very strong and sharp absorption peak at approximately 1720 cm⁻¹ is

definitive for the carbonyl (C=O) stretching of the ester functional group.

C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon

stretching vibrations within the aromatic ring.

C-O Stretches: Strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ are attributed to the C-O

stretching vibrations of the ester and the primary alcohol, respectively.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a

compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass

spectrometer. The sample is introduced into the ion source, where it is vaporized and

bombarded with a high-energy electron beam.

Predicted Data:

m/z Possible Fragment

166 [M]⁺ (Molecular Ion)

135 [M - OCH₃]⁺

107 [M - COOCH₃]⁺

77 [C₆H₅]⁺

Interpretation:

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 166, which

corresponds to the molecular weight of methyl 3-(hydroxymethyl)benzoate (C₉H₁₀O₃).

Key Fragmentation Patterns:

A peak at m/z 135 would result from the loss of a methoxy radical (•OCH₃) from the

molecular ion.

A peak at m/z 107 would correspond to the loss of the carbomethoxy group (•COOCH₃),

forming a hydroxymethylbenzyl cation.

The presence of a peak at m/z 77 is characteristic of a phenyl cation ([C₆H₅]⁺), indicating

the presence of a benzene ring.

Conclusion
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The collective analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a

comprehensive and self-validating structural confirmation of methyl 3-
(hydroxymethyl)benzoate. The ¹H NMR spectrum clearly delineates the proton environments,

while IR spectroscopy confirms the presence of the key hydroxyl and ester functional groups.

Mass spectrometry establishes the molecular weight and provides corroborating structural

information through predictable fragmentation. This guide serves as a foundational reference

for the analytical characterization of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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